{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid
CAS No.: 91338-31-7
Cat. No.: VC17554601
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91338-31-7 |
|---|---|
| Molecular Formula | C11H15N3O4S |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | 2-(4-amino-1-ethyl-2,6-dioxo-3-prop-2-enylpyrimidin-5-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C11H15N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3H,1,4-6,12H2,2H3,(H,15,16) |
| Standard InChI Key | BUSRRYPSOWYCBP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=C(N(C1=O)CC=C)N)SCC(=O)O |
Introduction
{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid is a complex organic compound featuring a tetrahydropyrimidine ring, an allyl group, and a thioacetic acid moiety. Its molecular formula is C11H15N3O4S, with a molecular weight of 285.32 g/mol . The compound's IUPAC name is 2-(4-amino-1-ethyl-2,6-dioxo-3-prop-2-enylpyrimidin-5-yl)sulfanylacetic acid .
Synthesis and Chemical Reactions
The synthesis of {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry and yield. These methods allow for the efficient production of the compound with specific structural features that are crucial for its biological activity.
Biological Activity and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and an inhibitor of certain enzymes involved in metabolic pathways. Its structural features enable interactions with biological targets, potentially leading to therapeutic applications in treating infections or metabolic disorders.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential as an antimicrobial agent. |
| Enzyme Inhibition | Inhibits certain enzymes involved in metabolic pathways. |
| Therapeutic Potential | Potential applications in treating infections or metabolic disorders. |
Interaction Studies
Interaction studies focus on how {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid interacts with various biological molecules. Preliminary studies suggest that it can bind to specific enzymes and receptors, modulating their activity. Detailed kinetic studies and binding assays are necessary to elucidate these interactions further.
Comparison with Similar Compounds
Several compounds share structural characteristics with {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid, but its unique combination of an allyl group and a tetrahydropyrimidine ring structure may confer distinct biological properties compared to similar compounds.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| N-(6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidin)formamide | C6H9N3O2 | Contains dimethyl substitution |
| N-(6-Amino-propyl-pyrimidin)acetamide | C9H14N4O2 | Propyl group instead of ethyl |
| N-(6-Amino-benzyl-pyrimidin)sulfonamide | C12H14N4O3S | Benzyl substitution |
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